molecular formula C8H15NO B1381240 [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine CAS No. 1803589-39-0

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine

Cat. No. B1381240
M. Wt: 141.21 g/mol
InChI Key: VILFIVXMIVVQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine, also known as 2-Propen-1-amine, is a synthetic amine compound that is widely used in scientific research. It is an important building block for many organic molecules, and its versatility and wide range of applications make it a valuable tool in the laboratory.

Scientific Research Applications

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine is used in a wide range of scientific research applications. It is used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of drugs, such as the anti-cancer drug Taxol, and in the synthesis of polymers, such as polyurethanes. In addition, [2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine is used in the synthesis of dendrimers, which are highly branched polymers that can be used for drug delivery and other applications.

Mechanism Of Action

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine acts as a nucleophile in organic reactions, meaning that it is capable of donating electrons to other molecules. This allows it to form covalent bonds with other molecules, resulting in the formation of new molecules. [2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine can also act as a Lewis base, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as metal ions, which can then be used in catalytic reactions.

Biochemical And Physiological Effects

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, [2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, [2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages And Limitations For Lab Experiments

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine is a useful tool for laboratory experiments due to its versatility and wide range of applications. It is a relatively stable compound, with a low reactivity and a low toxicity, making it safe to use in the laboratory. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in the laboratory. It is not as reactive as some other amines, making it less useful for certain types of reactions. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine has a wide range of potential future applications. It could be used in the synthesis of more complex organic molecules, such as peptides and nucleic acids. In addition, it could be used in the synthesis of drugs, such as antibiotics and anti-cancer drugs. Finally, it could be used in the synthesis of polymers, such as polyurethanes, for use in a variety of applications. Further research is needed to explore the full potential of [2-(Prop-1-en-2-yl)oxolan-3-yl]methanaminemine.

properties

IUPAC Name

(2-prop-1-en-2-yloxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)8-7(5-9)3-4-10-8/h7-8H,1,3-5,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILFIVXMIVVQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(CCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
Reactant of Route 2
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
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[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
Reactant of Route 4
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
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[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
Reactant of Route 6
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine

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